molecular formula C6H12O3S B14652107 Ethyl 3-(methanesulfinyl)propanoate CAS No. 52754-04-8

Ethyl 3-(methanesulfinyl)propanoate

Cat. No.: B14652107
CAS No.: 52754-04-8
M. Wt: 164.22 g/mol
InChI Key: GLQXORZKRZSYPO-UHFFFAOYSA-N
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Description

Ethoxycarbonylethyl methyl sulfoxide is an organosulfur compound characterized by the presence of an ethoxycarbonyl group, an ethyl group, and a methyl sulfoxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxycarbonylethyl methyl sulfoxide can be synthesized through several methods. One common approach involves the oxidation of ethoxycarbonylethyl methyl sulfide using an oxidizing agent such as hydrogen peroxide or a peroxyacid. The reaction typically occurs under mild conditions, ensuring the selective formation of the sulfoxide without over-oxidation to the sulfone .

Industrial Production Methods

In an industrial setting, the production of ethoxycarbonylethyl methyl sulfoxide may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Ethoxycarbonylethyl methyl sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peroxyacids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, thiolates.

Major Products Formed

Scientific Research Applications

Ethoxycarbonylethyl methyl sulfoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethoxycarbonylethyl methyl sulfoxide involves its ability to participate in various chemical reactions due to the presence of the sulfoxide group. The sulfoxide group can act as both an electrophile and a nucleophile, allowing it to engage in diverse chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethoxycarbonylethyl methyl sulfoxide is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other sulfoxides. This makes it particularly valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

ethyl 3-methylsulfinylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-3-9-6(7)4-5-10(2)8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQXORZKRZSYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564857
Record name Ethyl 3-(methanesulfinyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52754-04-8
Record name Ethyl 3-(methanesulfinyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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